3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol
Overview
Description
3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol: is an organic compound with the molecular formula C9H14N2O. It is a derivative of propanol, featuring an amino group and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol typically involves the reaction of pyridine derivatives with appropriate amino alcohols. One common method includes the reaction of 3-pyridinecarboxaldehyde with 3-aminopropanol under reductive amination conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reductive amination processes, optimized for yield and purity. The use of catalysts and controlled reaction conditions would be essential to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring or the amino group, potentially leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives of the pyridine ring or amino group.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol is used as a building block in organic synthesis. Its functional groups allow for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets .
Medicine: Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties .
Mechanism of Action
The mechanism of action of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol involves its interaction with various molecular targets. The amino group and the pyridine ring allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-[(Pyridin-2-yl)amino]propan-1-ol: This compound has a similar structure but with the amino group attached to the pyridine ring at a different position.
2-(Methylamino)pyridine-3-methanol: Another similar compound with a methylamino group instead of an amino group.
Uniqueness: 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol is unique due to its specific arrangement of functional groups. This arrangement allows for distinct interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(aminomethyl)-3-pyridin-3-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-9(7-12)4-8-2-1-3-11-6-8/h1-3,6,9,12H,4-5,7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSKASLHYOPXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017125-32-4 | |
Record name | 3-amino-2-[(pyridin-3-yl)methyl]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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